molecular formula C15H16N2O5S B4934342 N-(4-ethoxy-2-nitrophenyl)-4-methylbenzenesulfonamide

N-(4-ethoxy-2-nitrophenyl)-4-methylbenzenesulfonamide

Cat. No.: B4934342
M. Wt: 336.4 g/mol
InChI Key: ODAGJAULORYIBP-UHFFFAOYSA-N
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Description

N-(4-ethoxy-2-nitrophenyl)-4-methylbenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of an ethoxy group, a nitro group, and a sulfonamide group attached to a benzene ring

Properties

IUPAC Name

N-(4-ethoxy-2-nitrophenyl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5S/c1-3-22-12-6-9-14(15(10-12)17(18)19)16-23(20,21)13-7-4-11(2)5-8-13/h4-10,16H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODAGJAULORYIBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethoxy-2-nitrophenyl)-4-methylbenzenesulfonamide typically involves the following steps:

    Nitration: The starting material, 4-ethoxyaniline, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the ortho position relative to the ethoxy group.

    Sulfonation: The nitrated product is then subjected to sulfonation using chlorosulfonic acid to introduce the sulfonamide group.

    Coupling Reaction: The final step involves coupling the sulfonated product with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine to form the desired compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: The nitro group in N-(4-ethoxy-2-nitrophenyl)-4-methylbenzenesulfonamide can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or amines.

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Halides, amines, in the presence of a base such as sodium hydroxide.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products:

    Reduction: N-(4-amino-2-ethoxyphenyl)-4-methylbenzenesulfonamide.

    Substitution: N-(4-ethoxy-2-halophenyl)-4-methylbenzenesulfonamide.

    Oxidation: N-(4-ethoxy-2-formylphenyl)-4-methylbenzenesulfonamide.

Scientific Research Applications

N-(4-ethoxy-2-nitrophenyl)-4-methylbenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a precursor in the synthesis of pharmaceutical compounds, particularly those with antibacterial and anti-inflammatory properties.

    Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound is employed in the production of dyes and pigments, as well as in the formulation of agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-ethoxy-2-nitrophenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

    Protein Binding: It can interact with proteins through hydrogen bonding and hydrophobic interactions, affecting their structure and function.

    Pathway Modulation: The compound may modulate biochemical pathways by altering the activity of key enzymes and proteins involved in these pathways.

Comparison with Similar Compounds

N-(4-ethoxy-2-nitrophenyl)-4-methylbenzenesulfonamide can be compared with other similar compounds to highlight its uniqueness:

    N-(4-ethoxy-2-nitrophenyl)acetamide: This compound lacks the sulfonamide group, which significantly alters its chemical properties and applications.

    N-(4-ethoxy-2-nitrophenyl)benzenesulfonamide: Similar structure but without the methyl group, leading to differences in reactivity and biological activity.

    N-(4-ethoxy-2-nitrophenyl)-4-chlorobenzenesulfonamide:

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